1-(Benzylsulfanyl)pentan-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123570-86-5 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-benzylsulfanylpentan-3-one |
InChI |
InChI=1S/C12H16OS/c1-2-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
OIOYPWAZNIAFKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCSCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzylsulfanyl Pentan 3 One
Established Synthetic Pathways
Established methods for the synthesis of 1-(Benzylsulfanyl)pentan-3-one provide foundational routes to this compound. These pathways often involve classical organic reactions and commercially available starting materials.
Synthesis via Thiirane (B1199164) Ring Opening and Nucleophilic Attack
One of the fundamental approaches to synthesizing sulfur-containing compounds involves the ring-opening of three-membered heterocycles like thiiranes (also known as ethylene (B1197577) sulfides). researchgate.net Thiiranes are the sulfur analogs of epoxides and can undergo ring-opening reactions with various nucleophiles. researchgate.netnih.gov This method is significant due to the unique structure and reactivity of the thiirane ring. researchgate.net
The synthesis of thiiranes themselves can be achieved through several methods, including the reaction of epoxides with reagents like potassium thiocyanate (B1210189) or thiourea. researchgate.netorientjchem.org The use of phase-transfer catalysts can facilitate these reactions under mild conditions. orientjchem.org Once the thiirane is formed, a nucleophilic attack by a suitable reagent can lead to the desired product. For the synthesis of this compound, this would involve a benzyl-containing nucleophile. The reactivity of thiiranes is generally lower than that of their oxygen-containing counterparts, epoxides. nih.gov
Exploration of Alternative Precursors and Reagents
Research into the synthesis of related structures, such as aminometoksi derivatives of 1-(benzylsulfanyl) pentane, indicates the exploration of various precursors and reagents. ppor.az These studies often aim to introduce functional groups that can impart specific properties to the final molecule, such as antimicrobial activity. ppor.az The interaction of enones with hydrazides has also been studied, demonstrating regioselective reactions. ppor.az
Advanced Synthetic Strategies
Regioselective Synthesis Approaches
Regioselectivity in chemical synthesis refers to the control of where a chemical reaction occurs on a molecule. This is crucial when a molecule has multiple reactive sites. The regioselective synthesis of substituted 1,2,3-triazoles through Michael addition to α,β-unsaturated ketones provides an example of achieving such control. nih.gov Similar principles can be applied to the synthesis of this compound to ensure the benzylsulfanyl group attaches at the desired position.
Methods for the regioselective synthesis of various heterocyclic compounds have been developed, some of which involve benzdiyne equivalents or [3+3] cyclizations. rsc.orgresearchgate.net These advanced methods allow for the precise construction of complex molecular architectures. rsc.org
Stereoselective Synthesis Considerations
Stereoselective synthesis is concerned with controlling the three-dimensional arrangement of atoms in a molecule. uzh.ch This is particularly important when a molecule can exist as different stereoisomers, which can have different biological activities. The synthesis of chiral 1,2-diols and 1,3-diols highlights the importance of stereocontrol. nih.gov
For a molecule like this compound, if chiral centers are present or introduced, stereoselective synthesis would be necessary to obtain a specific enantiomer or diastereomer. mdpi.com This can be achieved using chiral auxiliaries or catalysts. uzh.chbeilstein-journals.org The development of stereoselective methods often involves the use of techniques like X-ray spectroscopy to determine the relative stereochemistry of the products. beilstein-journals.org
Development of One-Pot and Sequential Synthetic Protocols
For example, the one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles has been achieved using in situ generated nitrile imines. nih.gov Similarly, a one-pot, two-step synthesis has been developed for 2-(benzylsulfonyl)benzothiazole derivatives, starting from 2-mercaptobenzothiazole (B37678) and benzyl (B1604629) halides. rsc.orgconicet.gov.ar These methods often utilize environmentally friendly solvents like water. rsc.orgconicet.gov.ar The development of such protocols for this compound would represent a significant advancement in its synthesis, making the process more streamlined and sustainable. rsc.orgnih.govchapman.edursc.org
Green Chemistry Approaches in Synthesis
One of the primary tenets of green chemistry is the use of safer, non-toxic, and renewable solvents. kahedu.edu.in Water has emerged as a preferred solvent for the synthesis of related sulfur-containing compounds due to its low cost, abundance, and safety profile. researchgate.net Research on the synthesis of 2-(benzylsulfonyl)benzothiazole derivatives, which share a similar sulfonyl functional group, has demonstrated the feasibility of conducting reactions in water, leading to high yields and selectivity. researchgate.netrsc.orgconicet.gov.ar One-pot syntheses in aqueous media further enhance the green credentials of a process by reducing handling, workup, and the need for chromatographic purification. researchgate.net For instance, a one-pot, two-step synthesis of 2-(benzylsulfonyl)benzothiazoles starting from 2-mercaptobenzothiazole and benzyl halides has been successfully performed in water. rsc.orgconicet.gov.ar This strategy could be adapted for the synthesis of this compound.
Solvent-free reaction conditions represent another significant advancement in green synthesis. capes.gov.br By eliminating the solvent, these methods reduce waste and simplify product isolation. capes.gov.broatext.com An easy, solvent-free method for converting ketones into β-keto sulfones in high yields has been described, which involves the in-situ generation of α-tosyloxyketones followed by nucleophilic substitution. capes.gov.br This approach, characterized by short reaction times and clean reaction profiles, is a promising avenue for the green synthesis of β-keto sulfides like this compound.
The use of alternative energy sources, such as microwave irradiation, has been shown to accelerate organic reactions, often leading to higher yields and cleaner products in shorter time frames. oatext.comtandfonline.comundip.ac.id Microwave-assisted synthesis has been effectively employed for the preparation of β-keto-sulfones in aqueous media, highlighting its potential for eco-friendly synthesis. tandfonline.com This technique offers improved product yields and selectivity, enhancing product recovery and minimizing waste. tandfonline.com The combination of microwave heating with solvent-free conditions presents a particularly powerful green synthetic tool. oatext.com
Catalysis plays a crucial role in developing sustainable chemical processes. citrefine.com The development of catalyst-free methods, or the use of highly efficient and recyclable catalysts, is a key area of research. A catalyst-free approach for the synthesis of β-keto thioethers involves the insertion of sulfoxonium ylides into the S-H bond of aryl thiols, avoiding the use of metal catalysts and toxic haloketones. organic-chemistry.org Furthermore, visible-light-mediated synthesis using recyclable photocatalysts, such as graphitic carbon nitride (g-C₃N₄), offers a metal- and base-free alternative for the formation of β-keto sulfones. rsc.org Chemoenzymatic methods, which combine the power of multicomponent reactions with the selectivity of biocatalysts like lipases, provide a mild and eco-friendly route to β-ketosulfides, avoiding the use of volatile thiols. beilstein-journals.org These enzymatic processes operate under benign conditions and contribute to creating more sustainable synthetic pathways. beilstein-journals.org
One-pot reactions, which combine multiple reaction steps into a single operation without isolating intermediates, are inherently greener as they reduce solvent usage, energy consumption, and waste generation. lppcollegerisod.ac.inlabmanager.com A sonication-assisted, one-pot, metal-free synthesis of β-keto sulfones from styrenes in water demonstrates a simple and eco-friendly approach. lppcollegerisod.ac.in Such methodologies, which often feature high atom economy, are highly desirable for the industrial production of chemical compounds.
Table 1: Comparison of Green Synthetic Methods for Related β-Keto Sulfides/Sulfones
| Method | Key Green Features | Catalyst | Solvent | Energy Source | Typical Yields | Reference |
|---|---|---|---|---|---|---|
| Aqueous Synthesis | Use of non-toxic, abundant solvent | FeCl₃/KMnO₄ | Water | Conventional Heating | 75-86% | researchgate.net |
| Solvent-Free Synthesis | Elimination of solvent waste, simple work-up | Tetrabutylammonium bromide | None | Conventional Heating | High | capes.gov.br |
| Microwave-Assisted | Reduced reaction time, energy efficiency | None | Water | Microwave | Excellent | tandfonline.com |
| Photocatalysis | Metal-free, use of visible light, recyclable catalyst | g-C₃N₄ | Not specified | Blue Light | Not specified | rsc.org |
| Chemoenzymatic | Mild conditions, avoids use of thiols | Lipase | Not specified | Conventional Heating | High | beilstein-journals.org |
| Catalyst-Free Insertion | Avoids metal catalysts and toxic reagents | None | Acetonitrile | Conventional Heating | up to 98% | organic-chemistry.org |
| Sonication-Assisted One-Pot | Metal-free, one-pot, use of water | None | Water | Sonication | 68-92% | lppcollegerisod.ac.in |
Table 2: Research Findings on Green Synthesis of Related Compounds
| Starting Materials | Product Type | Green Approach | Research Finding | Reference |
|---|---|---|---|---|
| Ketones, Sodium arene sulfinate | β-Keto sulfones | Solvent-free | A facile one-pot protocol with short reaction times and cleaner reaction profiles. | capes.gov.br |
| Phenylacetylenes/Ketones, Sodium sulfinates | β-Keto sulfones | Visible-light photocatalysis | Utilizes a recyclable heterogeneous photocatalyst (g-C₃N₄) under metal-, base-, and ligand-free conditions. | rsc.org |
| α-Haloketones, Sodium alkyl/aryl sulphinates | β-Keto sulfones | Microwave-assisted, aqueous medium | An efficient synthesis in aqueous medium under microwave irradiation afforded excellent yields. | tandfonline.com |
| Aryl thiols, Sulfoxonium ylides | β-Keto thioethers | Catalyst-free | A direct preparation that avoids the use of metal catalysts and toxic haloketones. | organic-chemistry.org |
| α-Haloketone, Thiocarboxylate, Alkyl (pseudo)halide | β-Ketosulfides | Chemoenzymatic, one-pot | A combination of a multicomponent reaction and a lipase-catalyzed hydrolysis avoids the use of thiols. | beilstein-journals.org |
| Styrenes, NBS, Aromatic sodium sulfinate salts | β-Keto sulfones | Sonication-assisted, one-pot, metal-free | Reactions were transition-metal catalyst free in the green solvent water at moderate temperature. | lppcollegerisod.ac.in |
Chemical Reactivity and Mechanistic Studies of 1 Benzylsulfanyl Pentan 3 One
Reactivity at the Carbonyl Group
The carbonyl group in 1-(benzylsulfanyl)pentan-3-one is a primary site for chemical reactions, largely due to the polarization of the carbon-oxygen double bond. The higher electronegativity of the oxygen atom creates a partial positive charge on the carbonyl carbon, rendering it susceptible to attack by nucleophiles. savemyexams.com
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones like this compound. savemyexams.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol product. savemyexams.com The reactivity of the carbonyl group towards nucleophilic addition is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. doubtnut.com
The reaction proceeds in two main steps:
Nucleophilic attack: The nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, breaking the π-bond of the C=O group and forming a new single bond. The electrons from the π-bond move to the oxygen atom, creating a negatively charged alkoxide intermediate. savemyexams.com
Protonation: The alkoxide intermediate is a strong base and is subsequently protonated by a suitable acid source (like water or a dilute acid) to form the final alcohol product. savemyexams.com
If the attacking nucleophile is attached to a group that cannot be eliminated, the reaction results in a stable addition product. The nature of the nucleophile determines the final product. For instance, reaction with organometallic reagents like Grignard or organolithium reagents would lead to the formation of tertiary alcohols, while reduction with hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, 1-(benzylsulfanyl)pentan-3-ol.
Enolate Chemistry and Alpha-Functionalization
The presence of protons on the carbon atoms adjacent to the carbonyl group (α-carbons) imparts acidity to these positions, allowing for the formation of enolates. masterorganicchemistry.comwikipedia.org Enolates are powerful nucleophiles and are key intermediates in a wide array of carbon-carbon bond-forming reactions. masterorganicchemistry.com The formation of an enolate from this compound can be achieved by treatment with a suitable base, such as lithium diisopropylamide (LDA). youtube.com The resulting enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.comwikipedia.org
The enolate of this compound can undergo various alpha-functionalization reactions, where a new substituent is introduced at the α-position. These reactions are of significant importance in synthetic organic chemistry for building molecular complexity. researchgate.netnih.gov
Examples of Alpha-Functionalization of β-Keto Sulfides:
α-Benzoyloxylation: β-keto sulfides can undergo α-benzoyloxylation in the presence of a benzoyl peroxide. This reaction provides access to highly functionalized α-O-benzoyl substituted β-keto sulfides. The reaction is proposed to proceed through the formation of a sulfonium (B1226848) salt intermediate, followed by deprotonation and a Pummerer-like rearrangement. rsc.orgsemanticscholar.org
α-Fluorination: The synthesis of α-fluoro-β-ketosulfides has been achieved through an electrophilic fluorination method. This reaction involves the fluorination of an α-sulfenyl-β-diketone followed by a tandem deacylation process. The resulting α-fluoro-β-ketosulfides can be further oxidized to α-fluoro-β-ketosulfones, which are valuable synthetic intermediates. acs.org
Table 1: Examples of Alpha-Functionalization Reactions of β-Keto Sulfides
| Reaction | Reagents | Product Type | Reference |
| α-Benzoyloxylation | Benzoyl Peroxide | α-O-Benzoyl substituted β-keto sulfide (B99878) | rsc.orgsemanticscholar.org |
| α-Fluorination | Electrophilic Fluorinating Agent | α-Fluoro-β-ketosulfide | acs.org |
Reactivity at the Sulfanyl (B85325) Moiety
The sulfur atom in this compound, being a heteroatom with lone pairs of electrons, is also a site of significant reactivity. It can undergo oxidation, cleavage, and substitution reactions.
Oxidation Reactions of the Sulfide Linkage
The sulfide linkage in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. jchemrev.com These oxidation reactions are valuable as they introduce new functional groups and modify the electronic properties of the molecule. Sulfones, in particular, are important synthetic intermediates and are found in various biologically active compounds. rsc.org
A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice. rsc.orgorganic-chemistry.org The oxidation can often be performed selectively to yield either the sulfoxide or the sulfone by controlling the reaction conditions, such as the stoichiometry of the oxidant and the reaction temperature. For instance, the use of a catalytic amount of tantalum carbide with 30% hydrogen peroxide can selectively produce sulfoxides, while niobium carbide as a catalyst under similar conditions yields sulfones. organic-chemistry.org Another method involves the use of urea-hydrogen peroxide for the oxidation of sulfides to sulfones. organic-chemistry.org The oxidation of benzylic sulfides can also be achieved using chromium trioxide in glacial acetic acid. cdnsciencepub.com
Table 2: Common Reagents for Sulfide Oxidation
| Reagent(s) | Product | Reference |
| Hydrogen Peroxide (H₂O₂) with Tantalum Carbide catalyst | Sulfoxide | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) with Niobium Carbide catalyst | Sulfone | organic-chemistry.org |
| Urea-Hydrogen Peroxide | Sulfone | organic-chemistry.org |
| Chromium Trioxide in Acetic Acid | Sulfone | cdnsciencepub.com |
Cleavage and Substitution Reactions
The carbon-sulfur bonds in this compound can be cleaved under specific conditions. The benzylic C-S bond is particularly susceptible to cleavage. Recent advancements have demonstrated that the cleavage of C-S bonds in benzylic thioethers can be achieved using visible-light photoredox catalysis under neutral conditions. unipr.it This method involves the single-electron oxidation of the sulfide, leading to a radical cation that fragments to generate a carbocation and a thiyl radical. unipr.it Irradiation of alkyl and benzyl (B1604629) sulfides with UV light (254 nm) can also induce homolytic cleavage of the C-S bond. researchgate.net Furthermore, the oxidative cleavage of benzyl thiols to the corresponding carbonyl compounds can be mediated by singlet oxygen using silver(II)-ligand complexes under visible light. nih.gov
Intermolecular Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound and related β-keto sulfides can participate in such reactions, particularly [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. acs.orgwikipedia.orgorganic-chemistry.org This type of reaction involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. wikipedia.orgorganic-chemistry.orgslideshare.net
In the context of β-keto sulfides, the enolate or a related species can act as the dipolarophile. For instance, organocatalytic enamine–azide (B81097) [3+2] cycloadditions have been reported for β-keto sulfones, which are structurally analogous to β-keto sulfides. acs.org These reactions can be catalyzed by secondary amines like pyrrolidine, which form an enamine intermediate with the ketone. acs.org This enamine then reacts with an azide (the 1,3-dipole) to form a triazole derivative. acs.org
Another possibility involves the generation of a 1,3-dipole from the β-keto sulfide itself. For example, sulfur ylides can act as 1,3-dipoles in reactions with suitable dipolarophiles. diva-portal.org The specific reaction pathways and the role of the β-keto sulfide (as either the dipole or dipolarophile) would depend on the reaction partners and conditions. wikipedia.orgdiva-portal.org
The regioselectivity and stereoselectivity of 1,3-dipolar cycloadditions are key considerations and can often be predicted using frontier molecular orbital (FMO) theory. wikipedia.org
The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org While this compound itself is not an α,β-unsaturated ketone, its enolate can act as a Michael donor in reactions with Michael acceptors. wikipedia.orgmasterorganicchemistry.com
The reaction is initiated by the deprotonation of the α-carbon of the β-keto sulfide by a base, forming a resonance-stabilized enolate. wikipedia.orgnumberanalytics.com This enolate then acts as a soft nucleophile, attacking the β-carbon of an α,β-unsaturated system (the Michael acceptor). msu.edupressbooks.pub The resulting product is a 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.com
Conversely, derivatives of this compound that contain a site of unsaturation in conjugation with the carbonyl group could act as Michael acceptors. In such cases, a variety of nucleophiles, including other enolates, amines, and thiols, could add to the β-position. wikipedia.orgthieme-connect.com The use of organocatalysts, such as N-heterocyclic carbenes (NHCs), has been shown to promote asymmetric sulfa-Michael additions, leading to the formation of chiral sulfur-containing compounds with high enantioselectivity. pkusz.edu.cn
The Michael addition is a thermodynamically controlled process and is widely used for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.orgorganic-chemistry.org
Table 4: Components of the Michael Addition Reaction
| Component | Role | Example |
|---|---|---|
| Michael Donor | The nucleophile that adds to the α,β-unsaturated system. wikipedia.org | Enolate of this compound |
| Michael Acceptor | The α,β-unsaturated carbonyl compound or related system. wikipedia.org | Methyl vinyl ketone |
| Base | Used to generate the nucleophilic species (e.g., enolate). wikipedia.org | Sodium ethoxide |
Derivatives and Analogs of 1 Benzylsulfanyl Pentan 3 One: Synthesis and Transformations
Design Principles for Structural Modification and Diversification
The design of derivatives from a core scaffold like 1-(Benzylsulfanyl)pentan-3-one is guided by the principles of diversity-oriented synthesis (DOS). The goal of DOS is to efficiently generate collections of structurally diverse small molecules, which can be used to explore chemical space for novel biological or material properties. chim.itscispace.com For this compound, a successful DOS strategy would leverage its inherent chemical functionalities to create a wide array of analogs.
The key to structural diversity lies in identifying branch points in a synthetic pathway, where a common intermediate can be channeled into different reaction cascades to produce distinct molecular skeletons. scispace.com The structure of this compound offers three primary regions for diversification:
The Aryl Ring : The phenyl group of the benzyl (B1604629) moiety is a classic site for modification. Standard electrophilic aromatic substitution reactions can introduce a variety of substituents (e.g., halogens, nitro, alkyl, acyl groups), altering the electronic and steric properties of the molecule.
The Sulfide (B99878) Linkage : The thioether is a versatile functional group. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which not only changes the polarity and hydrogen bonding capacity but also enables further transformations. researchgate.net For example, β-keto sulfones are valuable intermediates in their own right, with the sulfonyl group acting as an excellent leaving group or an activator for adjacent protons. researchgate.netacs.org
The Pentanone Chain : This aliphatic backbone contains two key reactive sites. The ketone's carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or conversion to an imine. beilstein-journals.org The α-carbons (at the C-2 and C-4 positions) possess acidic protons, making them suitable for enolate formation. This allows for a host of subsequent reactions, including alkylations, aldol (B89426) condensations, and cyclizations, which can build significant molecular complexity. pearson.com
A robust DOS plan would involve parallel synthesis efforts targeting these three regions, using a common starting material to branch out into diverse chemical scaffolds. scispace.com
Synthesis of Benzylsulfanyl-Containing Ketone Derivatives
The parent compound, this compound, is not widely documented, suggesting it is a novel scaffold for exploration. Its synthesis can be proposed via established methods for creating β-keto sulfides. The most direct route involves the nucleophilic substitution of an α-haloketone with a thiol. Specifically, reacting benzyl mercaptan with a 1-halo-pentan-3-one (e.g., 1-chloro- or 1-bromopentan-3-one) under basic conditions would yield the target compound. This classical approach is a cornerstone for synthesizing β-keto sulfides. nih.gov
Modern synthetic methods offer advanced and milder routes to access a diverse library of related derivatives. nih.gov A photoredox-catalyzed coupling of sulfides with acyl azoliums, for instance, provides a convergent method for creating β-keto sulfides. nih.gov Another innovative approach is the aryne-induced rsc.orgnih.gov Stevens rearrangement of allylthioethers, which is a transition-metal-free method to obtain functionalized β-keto arylthioethers. nih.govacs.org
By applying these synthetic strategies, a variety of derivatives can be prepared. Modifications could include substitutions on the benzyl ring, changes to the alkyl group on the sulfur, or alterations to the ketone's aliphatic chain.
| Derivative Structure | R1 Group | R2 Group | R3 Group | Synthetic Method Reference |
| H | H | H | Nucleophilic Substitution nih.gov | |
| 4-OCH₃ | H | H | Nucleophilic Substitution nih.gov | |
| - | - | - | Photoredox Catalysis nih.gov | |
| H | CH₃ | H | Nucleophilic Substitution nih.gov | |
| H | H | CH₃ | Nucleophilic Substitution nih.gov |
This table presents hypothetical derivatives based on established synthetic methodologies for β-keto sulfides.
Functionalization of the Pentanone Chain
The pentanone chain is a hub of reactivity that allows for extensive structural modifications. The presence of the ketone and the adjacent methylene (B1212753) and methyl groups provides multiple avenues for functionalization.
Reactions at the α-Carbons: The protons on the carbons adjacent to the carbonyl group (C-2 and C-4) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile, enabling a variety of C-C bond-forming reactions. pearson.com
Alkylation: The enolate can be alkylated with alkyl halides to introduce new carbon chains at the C-2 or C-4 position.
Aldol Condensation: Reaction of the enolate with another molecule of an aldehyde or ketone results in a β-hydroxy ketone, which can be subsequently dehydrated to form an α,β-unsaturated ketone (enone). The self-condensation of pentan-3-one, for example, leads to the formation of a β-hydroxyketone intermediate. pearson.com
Reactions at the Carbonyl Group: The carbonyl group itself is a site for various transformations.
Reduction: The ketone can be reduced to a secondary alcohol (1-(benzylsulfanyl)pentan-3-ol) using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. Asymmetric reduction of β-keto sulfides can yield chiral β-hydroxy sulfides, which are valuable synthetic intermediates. beilstein-journals.org
Transformations Involving the Sulfide: The sulfide can be oxidized to a sulfoxide or a sulfone using reagents like hydrogen peroxide or potassium permanganate. conicet.gov.ar This conversion significantly alters the molecule's electronic properties. The resulting β-keto sulfone has a highly activated methylene bridge (C-2), making these protons even more acidic and facilitating subsequent functionalization. researchgate.net The sulfonyl group can also act as a leaving group in elimination or substitution reactions. researchgate.net
Incorporation into Heterocyclic Scaffolds
A key strategy in DOS is the transformation of a simple core into more complex heterocyclic systems. β-keto sulfides are excellent precursors for synthesizing a wide range of heterocycles due to their bifunctional nature. chim.itnih.govresearchgate.net
1,2,3-Triazoles: The enolate of this compound can undergo a 1,3-dipolar cycloaddition with various organic azides. This metal-free approach regioselectively yields densely functionalized 1,2,3-triazoles. researchgate.net
Furans: The synthetic utility of β-keto arylthioethers has been demonstrated by their conversion to disubstituted furans. This transformation involves an initial ozonolysis to create a 1,4-dicarbonyl intermediate, which then undergoes an acid-catalyzed cyclization to form the furan (B31954) ring. acs.org
Pyrazoles: Condensation of β-dicarbonyl compounds with hydrazine (B178648) derivatives is a classic method for pyrazole (B372694) synthesis. By first functionalizing the C-2 position of this compound to install another carbonyl group (creating a 1,3-diketone), subsequent reaction with hydrazine would yield a substituted pyrazole. ppor.az
Thiadiazoles and Oxadiazoles: While direct cyclization from the core is complex, β-keto sulfide derivatives have been synthesized that already incorporate thiadiazole or oxadiazole moieties, indicating that the benzylsulfanyl ketone scaffold is compatible with these important heterocyclic systems. nih.govresearchgate.net
Cycloalkanones: Photochemically induced cyclization of β-keto sulfides containing an additional aryl substituent can lead to the formation of functionalized cycloalkanones, such as chromanones, through intramolecular reactions. rsc.org
| Starting Material | Reagent(s) | Resulting Heterocycle | Reaction Type | Reference |
| This compound | 1. Base (e.g., t-BuOK) 2. Aryl Azide (B81097) (Ar-N₃) | 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | researchgate.net |
| Derivative with C=C bond | 1. O₃ 2. H⁺ | Furan | Ozonolysis / Cyclization | acs.org |
| C2-Acyl derivative | Hydrazine (H₂NNH₂) | Pyrazole | Condensation | ppor.az |
| Aryl-substituted derivative | UV light | Thiochromanone | Photochemical Cyclization | rsc.org |
Diversity-Oriented Synthesis Using this compound as a Core
Leveraging the varied reactivity of this compound, a comprehensive diversity-oriented synthesis can be devised to generate a library of complex and diverse molecules from this single, simple starting point. A DOS strategy is not linear but branches out from a central core to populate chemical space broadly. chim.it
A potential DOS pathway starting from this compound could be envisioned as follows:
Initial Core Synthesis: A large batch of the this compound core is synthesized.
First-Tier Diversification: The core material is split into three main pools for parallel modification at its primary reactive sites:
Pool A (Aryl Ring Functionalization): Subjected to a variety of electrophilic aromatic substitution reactions to create a library of analogs with different substituents on the phenyl ring.
Pool B (Sulfur Oxidation): The sulfide is oxidized to the corresponding sulfone, creating a library of β-keto sulfones. This fundamentally alters the reactivity for the next stage.
Pool C (Enolate Formation): The ketone is converted to its enolate to react with a library of diverse electrophiles (e.g., alkyl halides, aldehydes), functionalizing the α-positions.
Second-Tier Diversification (Scaffold Generation): The products from the first tier are then used in a series of complexity-generating and cyclization reactions to create distinct molecular scaffolds.
Products from Pool A and C can undergo cyclization reactions (e.g., with hydrazines to form pyrazoles, or with azides to form triazoles) to generate a variety of heterocyclic cores. researchgate.netppor.az
The β-keto sulfones from Pool B are versatile intermediates for further functionalization or can be used in reactions like the Julia-Kocienski olefination to form alkenes.
Products from Pool C that underwent aldol condensation now possess enone functionalities, which are themselves reactive handles for Michael additions or Diels-Alder reactions.
This branching approach ensures that from one starting compound, a multitude of skeletons (e.g., simple substituted pentanones, furans, pyrazoles, triazoles) and functional group arrays are produced, fulfilling the primary objective of diversity-oriented synthesis. scispace.com
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies (e.g., DFT)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT is widely used to calculate the electronic structure, geometry, and energetic properties of molecules, providing a balance between accuracy and computational cost. nih.gov For 1-(Benzylsulfanyl)pentan-3-one, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.gov
Electronic Structure Analysis (HOMO/LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov
In a study on a benzylsulfanyl-triazolyl-indole scaffold, DFT calculations were used to analyze the frontier orbitals. The results showed that the HOMO was primarily localized on the indole ring, while the LUMO was distributed across the triazole and phenyl rings. mdpi.com For this compound, a similar analysis would likely show the HOMO to have significant contributions from the sulfur atom's lone pairs and the phenyl ring's π-system, making this region susceptible to electrophilic attack. The LUMO would be expected to be centered on the carbonyl group (C=O), which is the primary site for nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's polarizability and its susceptibility to electronic excitation. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Analogous Compounds
| Compound/Functional Group | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| Isoindole Derivative | - | - | 4.59 | nih.gov |
| Substituted Thiophene | -6.52 | -1.78 | 4.74 | mdpi.com |
This table presents data from similar compounds to illustrate typical values obtained through DFT calculations.
Reaction Mechanism Elucidation
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, computational studies have been used to investigate the thionation of ketones with Lawesson's reagent, revealing a two-step mechanism involving a concerted cycloaddition followed by cycloreversion. acs.org
For this compound, key reactions for investigation would include enolate formation at the α-carbons (C2 and C4) and subsequent reactions, or nucleophilic addition to the carbonyl carbon. A computational study on the conversion of glycolaldehyde to a thioester using a thiol showed that the addition of the thiol to the aldehyde was the initial step. mdpi.com Similarly, the mechanism of reactions involving the sulfur atom, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, could be thoroughly investigated. DFT can determine the activation energies for these pathways, predicting which reactions are kinetically favored.
Transition State Modeling
The identification and characterization of transition states (TS) are paramount for understanding reaction kinetics. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Computational methods are used to locate these structures and calculate their energies, which determine the reaction rate.
A combined experimental and computational investigation into the reactions of ketones and thioketones with alkyllithiums located the transition states for both addition and reduction pathways using DFT. nih.gov The study found that the TS for the addition of dimeric methyl lithium to a C=S bond was significantly different from that for a C=O bond, explaining the differing reactivity. nih.gov For a reaction involving this compound, such as its reduction by a hydride source, transition state modeling would reveal the precise geometry of the approach of the nucleophile to the carbonyl group and the associated energy barrier. Vibrational frequency analysis is performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of molecular behavior. mdpi.com Governed by a force field (a set of parameters describing the potential energy of the system), MD simulations can be used to study conformational changes, solvation effects, and the liquid-state properties of compounds like this compound.
For liquid aliphatic ketones, all-atom MD simulations using force fields like GAFF (General Amber Force Field) have been successfully employed to model properties such as liquid density. mdpi.com An MD simulation of this compound would involve placing a number of molecules in a simulation box, often with a solvent, and integrating Newton's equations of motion. mdpi.commdpi.com This would allow for the exploration of its conformational landscape, revealing the preferred orientations of the flexible pentanone chain relative to the bulkier benzylsulfanyl group. Such simulations can also determine transport properties and provide insight into intermolecular interactions in the liquid phase.
Structure-Reactivity Relationship Prediction
Computational chemistry provides a suite of descriptors that can be used to predict the relationship between a molecule's structure and its reactivity. This is the domain of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. These models use calculated molecular descriptors to predict biological activity or physical properties.
For a series of β-keto sulfone derivatives, a QSAR study revealed that descriptors such as the LUMO energy, dipole-dipole energy, and heat of formation correlated with their inhibitory activity against a specific enzyme. For this compound, DFT can be used to calculate a wide range of quantum chemical descriptors. These include electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume, surface area), and thermodynamic properties (heat of formation). These descriptors, in turn, can be used to predict its reactivity in various chemical environments or to build QSAR models if a set of structurally similar compounds with known activities were available.
Prediction of Spectroscopic Parameters
Computational methods are highly effective at predicting spectroscopic data, which can aid in the characterization and identification of compounds. DFT calculations can predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). mdpi.com
Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies often require scaling to correct for anharmonicity and other systematic errors, but the resulting spectra can be closely compared with experimental FT-IR and Raman data. mdpi.com
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. mdpi.com In a study of a benzylsulfanyl-containing compound, the calculated chemical shifts showed good agreement with experimental data. mdpi.com
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to absorption bands in a UV-Vis spectrum. mdpi.com This method can help assign specific electronic transitions (e.g., n→π* or π→π*) to the observed spectral bands.
Table 2: Overview of Computational Methods for Spectroscopic Prediction
| Spectroscopic Technique | Computational Method | Predicted Parameters |
|---|---|---|
| Infrared (IR) / Raman | DFT | Vibrational Frequencies, Intensities |
| Nuclear Magnetic Resonance (NMR) | DFT with GIAO | Chemical Shifts (¹H, ¹³C), Coupling Constants |
Advanced Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-(Benzylsulfanyl)pentan-3-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer direct insight into the chemical environment of each hydrogen and carbon atom in the molecule. bhu.ac.in The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin splitting. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional group type (e.g., carbonyl, aromatic, aliphatic). bhu.ac.in
In a typical ¹H NMR spectrum of this compound, the aromatic protons of the benzyl (B1604629) group would appear in the downfield region (around 7.2-7.4 ppm). The methylene (B1212753) protons of the benzyl group (Ph-CH₂ -S) would produce a singlet, while the protons on the pentanone chain would exhibit characteristic multiplets, such as triplets and quartets, due to coupling with adjacent protons.
The ¹³C NMR spectrum is characterized by a highly deshielded signal for the carbonyl carbon (C=O), typically appearing above 200 ppm. pearson.com The carbons of the aromatic ring would resonate in the 127-138 ppm range, while the aliphatic carbons of the pentanone chain and the benzylic methylene carbon would appear at higher field strengths. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and standard chemical shift ranges.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| C=O (C3) | - | ~210 | Ketone carbonyl carbon, highly deshielded. pearson.com |
| -CH₂- (C2) | Triplet | ~45-50 | Alpha to carbonyl group. |
| -CH₂- (C4) | Quartet | ~35-40 | Alpha to carbonyl group. pearson.com |
| -CH₃ (C5) | Triplet | ~7-10 | Terminal methyl group. pearson.com |
| -S-CH₂- (C1) | Triplet | ~30-35 | Methylene group adjacent to sulfur. |
| Benzyl -CH₂- | Singlet | ~38-42 | Methylene group attached to sulfur and phenyl ring. |
| Benzyl C (ipso) | - | ~137-139 | Aromatic carbon attached to the CH₂S- group. |
| Benzyl C (ortho, meta, para) | Multiplet (~7.2-7.4) | ~127-130 | Aromatic protons and carbons. |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure. creative-biostructure.comemory.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm proton-proton couplings within the pentanone chain. For instance, it would show a cross-peak between the ethyl group's methylene protons (H4) and methyl protons (H5), as well as between the methylene protons at C2 and C1.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. mdpi.com It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, linking the triplet at ~1.0 ppm to the methyl carbon at ~7-10 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. mdpi.com It is vital for piecing together the molecular fragments. Key correlations would include the one between the benzylic methylene protons and the aromatic carbons, and between the methylene protons at C2 and C4 with the carbonyl carbon (C3).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orglancaster.ac.uk This is particularly useful for confirming the three-dimensional structure. libretexts.org For this compound, a NOESY spectrum would show cross-peaks between the benzylic methylene protons and the ortho-protons of the phenyl ring, confirming their spatial proximity. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. slideshare.net The molecular formula of this compound is C₁₂H₁₆OS, giving it a molecular weight of approximately 208.32 g/mol . chemsrc.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺).
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions. For ketones, a common fragmentation is α-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.orglibretexts.org This leads to the formation of stable acylium ions. libretexts.orglibretexts.orgchemguide.co.uk
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 208 | [C₁₂H₁₆OS]⁺˙ | Molecular Ion (M⁺) |
| 117 | [C₅H₉OS]⁺ | Cleavage of the benzyl-sulfur bond (loss of C₇H₇ radical) |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), a very common and stable fragment |
| 57 | [CH₃CH₂CO]⁺ | α-cleavage, formation of the propionyl cation. libretexts.orglibretexts.orgchemguide.co.uk |
| 29 | [CH₃CH₂]⁺ | Ethyl cation, from cleavage of the propionyl fragment. libretexts.org |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. americanpharmaceuticalreview.comworldscientific.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of polar bonds. A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch is expected to be prominent in the spectrum. libretexts.org
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (often from a laser). libretexts.org It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it complementary to IR. americanpharmaceuticalreview.com The C-S bond and the aromatic ring vibrations are often well-defined in the Raman spectrum. scifiniti.com
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C=O (Ketone) | Stretch | 1710 - 1725 libretexts.org | Strong | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 libretexts.org | Medium | Strong |
| C-H (Aliphatic) | Stretch | 2850 - 2960 libretexts.org | Strong | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 libretexts.org | Medium-Weak | Strong |
| C-S (Thioether) | Stretch | 600 - 800 | Weak | Strong |
| C-H (Aromatic) | Out-of-plane bend | 690-770 | Strong | Weak |
Chromatographic Techniques for Purity and Separation
Chromatography is a fundamental technique for separating the components of a mixture and assessing the purity of a compound. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and get a preliminary indication of purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The compound's polarity would determine its retention factor (Rf) value.
Column Chromatography: For purification on a larger scale, column chromatography is employed. nih.gov The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is passed through to elute the components. rsc.org By gradually increasing the polarity of the mobile phase, this compound can be separated from less polar starting materials and more polar by-products. mdpi.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For highly accurate quantitative analysis of purity, HPLC or GC can be utilized. In HPLC, a high-pressure pump forces the solvent through a column with smaller particle sizes, achieving high resolution. GC is suitable for volatile and thermally stable compounds and separates components based on their boiling points and interactions with the stationary phase.
Elemental Analysis in Compound Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen, sulfur) in the compound. google.com This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₂H₁₆OS) to verify the empirical formula and support the compound's identity and purity. youtube.com
The theoretical elemental composition is calculated as follows:
Molecular Weight = (12 × 12.011) + (16 × 1.008) + (1 × 15.999) + (1 × 32.065) = 208.32 g/mol
% Carbon (C): (12 × 12.011 / 208.32) × 100% = 69.19%
% Hydrogen (H): (16 × 1.008 / 208.32) × 100% = 7.74%
% Oxygen (O): (1 × 15.999 / 208.32) × 100% = 7.68%
% Sulfur (S): (1 × 32.065 / 208.32) × 100% = 15.39%
For the compound to be considered pure, the experimentally determined percentages must match these theoretical values within a narrow margin of error (typically ±0.4%).
X-ray Crystallography in Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases reveals that a definitive single-crystal X-ray diffraction study for the specific compound this compound has not been reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles determined by this method, are not available at this time.
X-ray crystallography stands as a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. The process involves directing a beam of X-rays onto a single crystal of the compound. The electrons surrounding the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct an electron density map of the molecule. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, providing a complete and detailed picture of the molecule's conformation and how it packs within the crystal lattice.
While experimental data for this compound is absent, crystallographic studies on related molecules containing either the benzylsulfanyl or the pentan-3-one moiety provide insights into the expected structural features. For instance, studies on various benzylsulfanyl derivatives have characterized the geometry of the benzyl and thioether groups. Similarly, crystal structures of compounds incorporating a pentan-3-one framework have detailed the conformations of the flexible ethyl and propyl chains attached to the carbonyl group.
In a hypothetical crystallographic study of this compound, key areas of investigation would include:
Intermolecular Interactions: Identifying any non-covalent interactions, such as C-H···O or C-H···π interactions, that govern the crystal packing. These interactions are crucial for understanding the solid-state properties of the compound.
Effects of Substituents: Comparing the structural parameters to those of related known structures to understand the electronic and steric influence of the benzylsulfanyl group on the pentan-3-one backbone.
The acquisition of single crystals of sufficient quality is a prerequisite for such an analysis. Should a crystal structure of this compound be determined in the future, it would provide invaluable, definitive data on its solid-state architecture.
Applications in Advanced Synthetic Transformations and Materials Science
1-(Benzylsulfanyl)pentan-3-one as a Versatile Synthetic Building Block
As a β-keto thioether, this compound is a versatile precursor in organic synthesis. The presence of the ketone allows for a range of classical transformations, while the adjacent sulfur atom modulates the reactivity of the α-protons and serves as a handle for further functionalization.
The primary modes of reactivity stem from its two functional groups:
Ketone Reactivity : The carbonyl group can undergo nucleophilic addition and reduction. The adjacent methylene (B1212753) protons are acidic and can be removed to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
Thioether Reactivity : The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties of the molecule. The benzylsulfanyl group can also be cleaved under reductive conditions.
This dual reactivity allows this compound to be used in a variety of synthetic operations. General transformations applicable to β-keto thioethers, and thus to this compound, include their use as precursors for more complex molecules. For instance, β-keto thioethers can be converted into valuable heterocyclic structures such as furans, pyrroles, and pyridazines through multi-step sequences. nih.govacs.org
| Reaction Type | Functional Group Involved | Potential Product Class | Relevant Finding |
|---|---|---|---|
| Enolate Alkylation/Acylation | α-Methylene protons | α-Substituted Ketones | Palladium-catalyzed reactions of related allyl β-keto carboxylates proceed via palladium enolates. nih.gov |
| Reduction | Ketone (C=O) | Secondary Alcohols | Asymmetric reduction of β-keto sulfides can yield chiral β-hydroxy sulfides. beilstein-journals.org |
| Oxidation | Thioether (-S-) | β-Keto Sulfoxides/Sulfones | The sulfanyl (B85325) group can be oxidized to form sulfoxides or sulfones. |
| Cyclocondensation | Ketone and α-Methylene | Heterocycles (e.g., Pyrimidines, Pyrroles) | β-keto arylthioethers have been converted into furan (B31954), pyrrole, and pyridazine (B1198779) heterocycles. acs.org |
Stereoselective Transformations Catalyzed or Mediated by this compound Derivatives
While this compound itself is achiral, it can be transformed into chiral derivatives that are valuable in asymmetric synthesis. The primary strategies involve either the stereoselective reduction of the ketone or the asymmetric oxidation of the thioether.
One key study by Cho and co-workers investigated the CBS-oxazaborolidine-catalyzed asymmetric borane (B79455) reduction of various β-keto sulfides. beilstein-journals.org Their findings are particularly relevant:
Aromatic β-keto sulfides provided products with excellent enantioselectivity.
Alkyl β-keto sulfides , a class to which this compound belongs, generally yielded products with low enantioselectivity under these conditions. beilstein-journals.org
This indicates that while direct asymmetric reduction of the parent ketone is challenging, it provides a pathway to chiral β-hydroxy sulfides.
| Substrate Class | Reaction | Catalyst System | Reported Enantioselectivity | Reference |
|---|---|---|---|---|
| Aromatic β-Keto Sulfides | Asymmetric Reduction | CBS-Oxazaborolidine/Borane | Excellent | beilstein-journals.org |
| Alkyl β-Keto Sulfides | Asymmetric Reduction | CBS-Oxazaborolidine/Borane | Low | beilstein-journals.org |
An alternative approach is the asymmetric oxidation of the sulfide (B99878) to a chiral sulfoxide. researchgate.nettandfonline.com The resulting chiral β-keto sulfoxides are highly valuable intermediates in asymmetric synthesis. researchgate.netacs.org These compounds can undergo highly diastereoselective reductions of the ketone, controlled by the chiral sulfoxide group, to produce enantiomerically pure β-hydroxy sulfoxides. acs.org This two-step sequence of asymmetric oxidation followed by diastereoselective reduction represents a powerful potential strategy for converting this compound into specific, enantiopure β-hydroxy sulfide diastereomers.
Contributions to New Organic Material Synthesis
A review of the scientific literature does not indicate that this compound or its direct derivatives have been specifically utilized in the synthesis of new organic materials. Research in this area tends to focus on molecules with extended π-systems, specific geometries (like bent-core or star-shaped), or the ability to self-assemble through hydrogen bonding or other non-covalent interactions, which are features not prominent in this particular building block.
Similarly, there is no evidence in published research to suggest that this compound has been used as a component in the synthesis of liquid crystalline systems. The structural motifs typically required for mesophase formation, such as rigid rod-like or disc-like cores, are absent in this compound. nih.gov
Precursor to Biologically Relevant Chemical Scaffolds
The structural framework of this compound is a valuable starting point for the synthesis of various biologically relevant heterocyclic scaffolds. The ketone and the adjacent active methylene group are prime sites for cyclocondensation reactions.
A significant application lies in the synthesis of pyrimidine (B1678525) derivatives, a class of heterocycles with a broad range of chemotherapeutic properties, including anti-cancer and anti-bacterial activities. nih.gov Several studies report the synthesis of pyrimidines bearing a 2-benzylsulfanyl group, which show promising biological activity. sioc-journal.cnimist.ma The synthesis of 2-(benzylsulfanyl)-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile, for example, demonstrates the incorporation of a benzylsulfanyl moiety into a potentially bioactive pyrimidine core. nih.gov
Furthermore, a closely related structure, (2R, 3R)-1-benzyloxy-3-benzyloxymethyl-5,5-bis(benzylsulfanyl)pentan-2-ol, has been employed as a key intermediate in a synthetic route to 2′,3′-dideoxy-3′-C-(hydroxymethyl)-4′-thionucleosides. capes.gov.brresearchgate.netrsc.orgrsc.org Thionucleosides are an important class of modified nucleosides with significant antiviral and anticancer potential. The use of this bis(benzylsulfanyl)pentanol highlights the utility of the core carbon skeleton of this compound in accessing complex, biologically active target molecules.
The general reactivity of β-keto thioethers also allows for their conversion into other heterocyclic systems. For example, they can be transformed into 1,4-dicarbonyl compounds, which are direct precursors to furans, pyrroles, and pyridazines via Paal-Knorr type syntheses. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
